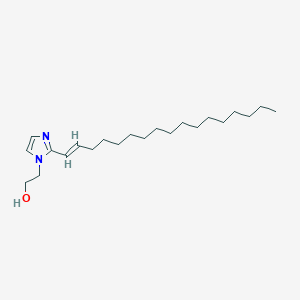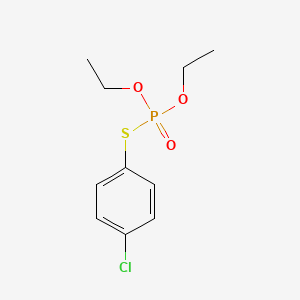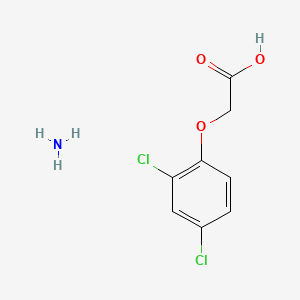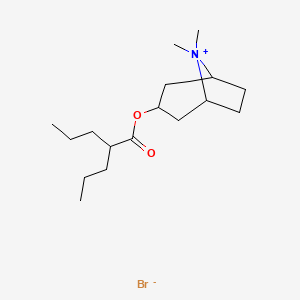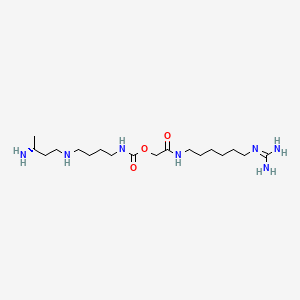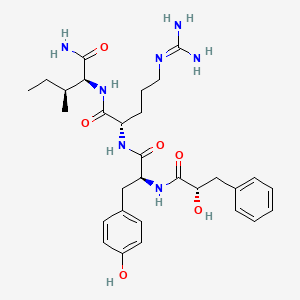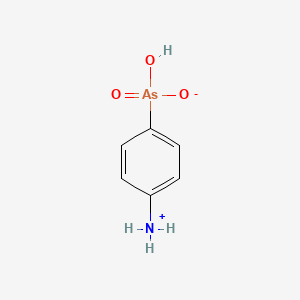
Acide arsanique
Vue d'ensemble
Description
L'acide arsanilique, également connu sous le nom d'acide aminophénylarsonique ou d'acide aminophénylarsénique, est un composé organoarsénique. Il s'agit d'un dérivé aminé de l'acide phénylarsonique avec le groupe amine situé en position 4 sur le cycle benzénique. Ce composé a été introduit pour la première fois en médecine à la fin du XIXe siècle sous le nom d'Atoxyl, et son sel de sodium a été utilisé comme premier médicament organoarsénique. En raison de sa forte toxicité, il a rapidement été jugé impropre à la consommation humaine .
Applications De Recherche Scientifique
L'acide arsanilique a été largement utilisé en recherche scientifique en raison de ses propriétés uniques :
Chimie : Il sert de précurseur pour la synthèse d'autres composés organoarséniques.
Biologie : Il a été utilisé pour étudier les effets de l'arsenic sur les systèmes biologiques.
Médecine : Historiquement, il était utilisé comme agent antimicrobien avant d'être remplacé par des alternatives moins toxiques.
Industrie : L'acide arsanilique a été utilisé comme additif alimentaire pour favoriser la croissance et prévenir la dysenterie chez la volaille et les porcs
5. Mécanisme d'action
Le mécanisme d'action de l'acide arsanilique implique son interaction avec les molécules biologiques. Il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs. Cette interaction peut perturber les processus cellulaires normaux, entraînant des effets toxiques. Les cibles moléculaires et les voies impliquées comprennent les enzymes liées à la respiration cellulaire et à la synthèse des protéines .
Mécanisme D'action
Target of Action
Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound . The primary target of Arsanilic acid is Lysozyme C in humans . Lysozyme C is an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria.
Mode of Action
It is known that arsanilic acid interacts with its target, lysozyme c, which may lead to changes in the function of this enzyme
Biochemical Pathways
Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsanilic acid, being an organoarsenic compound, may potentially affect these pathways.
Pharmacokinetics
It is known that arsanilic acid is used as a feed additive for enteric conditions in pigs and poultry , suggesting that it is orally bioavailable
Result of Action
Arsanilic acid has been used as a veterinary feed additive promoting growth and to prevent or treat dysentery in poultry and swine . It can cause blindness and is ototoxic and nephrotoxic in animals . It’s also known that Arsanilic acid can be transformed into highly toxic aromatic amines and inorganic arsenic species under certain conditions .
Action Environment
The action of Arsanilic acid can be influenced by various environmental factors. For instance, lower pH conditions favor ASA adsorption, while higher pH conditions inhibit its adsorption due to electrostatic repulsion and weakened hydrophobic interaction . The presence of phosphate also inhibits ASA adsorption because of the competitive effect . These findings suggest that the action, efficacy, and stability of Arsanilic acid can be significantly influenced by the environmental conditions.
Safety and Hazards
Orientations Futures
Arsenic contamination in drinking water and associated adverse outcomes are major health issues in more than 50 countries worldwide. The scenario is getting even more detrimental with an increasing number of affected people and newer sites reported from all over the world . Therefore, future research should focus on sustainable strategies for mitigation and understanding the differential susceptibility towards chronic arsenic toxicity .
Analyse Biochimique
Biochemical Properties
These are organic compounds containing an aminobenzene moiety
Cellular Effects
Arsanilic acid has been found to have various effects on cells. For instance, it has been reported to cause blindness and is ototoxic and nephrotoxic in animals .
Temporal Effects in Laboratory Settings
One study reported that in mice, vestibular functions were worst at 2 days and recovered by 7 days after surgery with arsanilic acid
Dosage Effects in Animal Models
In animal models, arsanilic acid has been reported to cause blindness and is ototoxic and nephrotoxic
Transport and Distribution
One study reported that arsanilic acid, copper ion (Cu2+), and phosphate (PO43–) are widely used as feed additives for pigs and most of these three supplemented feed additives were excreted in feces and urine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide arsanilique a été rapportée pour la première fois en 1863 par Antoine Béchamp. Le processus implique la réaction de l'aniline et de l'acide arsénique via une réaction de substitution aromatique électrophile :
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Cette réaction conduit à la formation d'acide arsanilique, qui se présente sous forme de zwitterion {_svg_2}.
Méthodes de production industrielle : La production industrielle de l'acide arsanilique implique généralement la réduction de l'acide p-nitrophénylarsonique. Le processus comprend l'ajustement du pH de la solution d'acide p-nitrophénylarsonique, l'ajout de poudre de fer et de chlorure de sodium, et le chauffage du mélange. Le produit final est obtenu par filtration, ajustement du pH et recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : L'acide arsanilique subit diverses réactions chimiques, notamment :
Oxydation : L'acide arsanilique peut être oxydé pour former des dérivés de l'acide arsénique.
Réduction : Le groupe nitro de l'acide p-nitrophénylarsonique peut être réduit pour former de l'acide arsanilique.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle benzénique.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : La poudre de fer et l'acide chlorhydrique sont couramment utilisés pour la réduction de l'acide p-nitrophénylarsonique.
Substitution : Les réactions de substitution aromatique électrophile nécessitent généralement des conditions acides et un électrophile approprié.
Principaux produits :
Oxydation : Dérivés de l'acide arsénique.
Réduction : Acide arsanilique.
Substitution : Divers dérivés substitués de l'acide arsanilique en fonction de l'électrophile utilisé.
Comparaison Avec Des Composés Similaires
L'acide arsanilique est unique parmi les composés organoarséniques en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent :
Acide phénylarsonique : Il ne possède pas le groupe amine présent dans l'acide arsanilique.
Roxarsone : Il contient un groupe hydroxyle en plus des groupes amino et arsénique.
Nitarsone : Il contient un groupe nitro au lieu d'un groupe amino.
Ces composés partagent certaines propriétés chimiques avec l'acide arsanilique, mais ils diffèrent par leurs activités biologiques et leurs applications .
Propriétés
IUPAC Name |
(4-aminophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035138 | |
| Record name | (4-Aminophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Powder; [MSDSonline] | |
| Record name | Arsanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |
| Record name | SID8139922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ARSANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9571 @ 10 °C | |
| Record name | ARSANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1880000000.0 [mmHg] | |
| Record name | Arsanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from water or alcohol, Crystalline powder | |
CAS No. |
98-50-0 | |
| Record name | Arsanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsanilic acid [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsanilic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARSANILIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Arsanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arsonic acid, As-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-Aminophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARSANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
232 °C | |
| Record name | ARSANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


